molecular formula C24H23N5O3S B11060200 N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide

N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide

Cat. No.: B11060200
M. Wt: 461.5 g/mol
InChI Key: RDWVRURNBRTNPY-DHRITJCHSA-N
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Description

N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-b]pyridine core, a pyrrole ring, and a hydrazinylidene moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide involves several steps. One common method includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 2-bromo-3-methylpyridine.

    Introduction of the pyrrole ring: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with a pyrrole derivative under suitable conditions.

    Attachment of the hydrazinylidene moiety: This can be done by reacting the intermediate with hydrazine derivatives.

    Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thieno[2,3-b]pyridine rings, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Scientific Research Applications

N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural elements, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H23N5O3S/c1-15-12-18(14-32-3)20-21(29-10-4-5-11-29)22(33-24(20)26-15)23(31)28-25-13-17-6-8-19(9-7-17)27-16(2)30/h4-13H,14H2,1-3H3,(H,27,30)(H,28,31)/b25-13+

InChI Key

RDWVRURNBRTNPY-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)COC

Origin of Product

United States

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